
5,5'-Dibutyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Dibutyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound is distinguished by the presence of butyl groups at the 5 and 5’ positions of the bipyridine structure. Bipyridines are known for their ability to form complexes with transition metals, making them valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-dibutyl-2,2’-bipyridine typically involves the functionalization of 2,2’-bipyridine. One common method is the Stille coupling reaction , which involves the reaction of 5,5’-dibromo-2,2’-bipyridine with tributylstannane in the presence of a palladium catalyst . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of 5,5’-dibutyl-2,2’-bipyridine can be scaled up using the same Stille coupling reaction. The process involves the preparation of 5,5’-dibromo-2,2’-bipyridine as an intermediate, followed by its reaction with tributylstannane. The reaction is typically carried out in a solvent such as toluene or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
化学反応の分析
Types of Reactions: 5,5’-Dibutyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bipyridine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxides of 5,5’-dibutyl-2,2’-bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine compounds with various functional groups.
科学的研究の応用
Chemistry: 5,5’-Dibutyl-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and materials science .
Biology and Medicine: These complexes can be used in studies of electron transfer and enzyme inhibition .
Industry: In the industrial sector, 5,5’-dibutyl-2,2’-bipyridine is used in the synthesis of functional materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its coordination properties make it a valuable component in the development of advanced materials .
作用機序
The mechanism of action of 5,5’-dibutyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including electron transfer and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
類似化合物との比較
5,5’-Dimethyl-2,2’-bipyridine: Similar structure with methyl groups instead of butyl groups.
5,5’-Dibromo-2,2’-bipyridine: A precursor in the synthesis of 5,5’-dibutyl-2,2’-bipyridine.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness: 5,5’-Dibutyl-2,2’-bipyridine is unique due to the presence of butyl groups, which can influence its solubility and coordination properties. The butyl groups provide steric hindrance, which can affect the stability and reactivity of the metal complexes formed with this ligand .
特性
CAS番号 |
15104-02-6 |
|---|---|
分子式 |
C18H24N2 |
分子量 |
268.4 g/mol |
IUPAC名 |
5-butyl-2-(5-butylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H24N2/c1-3-5-7-15-9-11-17(19-13-15)18-12-10-16(14-20-18)8-6-4-2/h9-14H,3-8H2,1-2H3 |
InChIキー |
NQGIYTSPDVVJSK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)


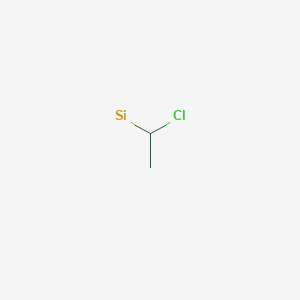
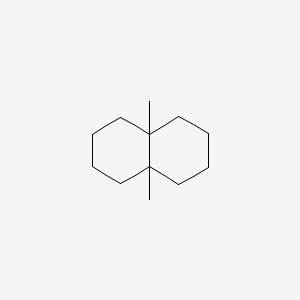
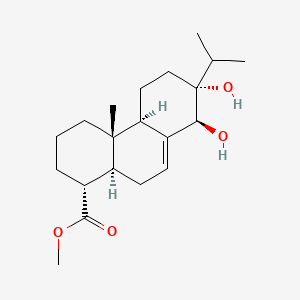
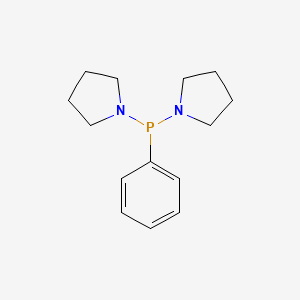
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
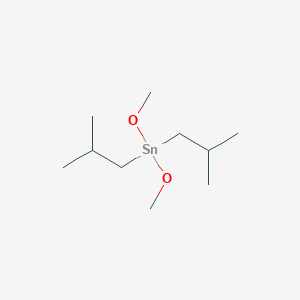
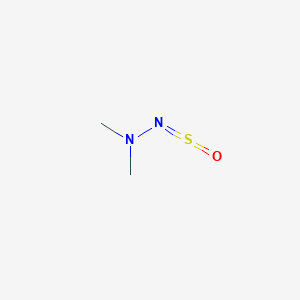
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
